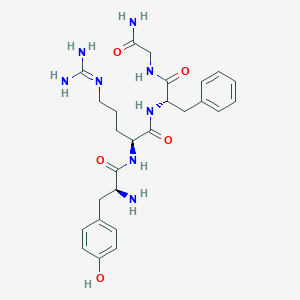

Lumekefamide

Description

The exact mass of the compound Tyrosyl-arginyl-phenylalanyl-glycinamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100304-60-7 |

|---|---|

Molecular Formula |

C26H36N8O5 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20+,21-/m0/s1 |

InChI Key |

LAPUTHYQVDIYFG-HBMCJLEFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

sequence |

YRFG |

Synonyms |

dermorphin tetrapeptide, Tyr-Arg-Phe-Gly-NH2 Tyr-Arg-Phe-Gly-NH2 tyrosyl-arginyl-phenylalanyl-glycinamide |

Origin of Product |

United States |

Foundational & Exploratory

The Cytochrome P450-Mediated Pharmacokinetics and Metabolism of Loperamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide, a potent synthetic opioid agonist, is widely utilized for its antidiarrheal properties. Its systemic effects, particularly on the central nervous system (CNS), are minimal at therapeutic doses due to its low bioavailability and restricted access across the blood-brain barrier. This is primarily governed by extensive first-pass metabolism in the liver and intestines, predominantly mediated by Cytochrome P450 (CYP) enzymes, and its active efflux from the CNS by P-glycoprotein (P-gp). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of loperamide, with a detailed focus on the roles of CYP3A4 and CYP2C8. It includes a compilation of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development.

Pharmacokinetics of Loperamide

Loperamide's pharmacokinetic profile is characterized by poor oral bioavailability (<1%) and high inter-individual variability.[1] Following oral administration, it is extensively metabolized in the gut wall and liver.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Peak plasma concentrations are typically reached within 4 to 5 hours.[1] Due to significant first-pass metabolism, systemic exposure is low.[1]

-

Distribution: Loperamide is highly protein-bound in plasma and has a large volume of distribution.[1] Its distribution to the CNS is actively limited by the P-gp efflux transporter.[3]

-

Metabolism: The primary metabolic pathway for loperamide is oxidative N-demethylation, resulting in the formation of its main metabolite, N-desmethyl-loperamide (DLOP).[4][5] This process is principally catalyzed by CYP3A4 and CYP2C8.[1][6]

-

Excretion: The elimination half-life of loperamide ranges from approximately 9.1 to 14.4 hours.[1] It is primarily excreted as metabolites in the bile.[1]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of loperamide in humans.

| Parameter | Value | Reference(s) |

| Bioavailability | < 1% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 4 - 5 hours | [1] |

| Elimination Half-life (t1/2) | 9.1 - 14.4 hours | [1] |

| Protein Binding | High | [1] |

The Role of CYP Enzymes in Loperamide Metabolism

The metabolism of loperamide is a critical determinant of its pharmacokinetic profile and is predominantly mediated by the CYP450 system.

Primary Metabolizing Enzymes: CYP3A4 and CYP2C8

In vitro studies using human liver microsomes and cDNA-expressed P450 isoforms have identified CYP3A4 and CYP2C8 as the major enzymes responsible for the N-demethylation of loperamide.[1][6] While other isoforms, such as CYP2B6 and CYP2D6, can also contribute, their roles are considered minor.[6]

Quantitative Contribution of CYP Isoforms

Studies have estimated the relative contributions of the primary CYP isoforms to loperamide's N-demethylation:

| CYP Isoform | Relative Contribution | Reference(s) |

| CYP3A4 | ~53% | [1] |

| CYP2C8 | ~38% | [1] |

Enzyme Kinetics

The N-demethylation of loperamide in human liver microsomes exhibits biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities.[6]

| Kinetic Parameter | High-Affinity Component | Low-Affinity Component | Reference(s) |

| Apparent Km (μM) | 21.1 | 83.9 | [6] |

| Apparent Vmax (pmol/min/mg protein) | 122.3 | 412.0 | [6] |

Drug-Drug Interactions

Given its reliance on CYP3A4 and CYP2C8 for metabolism, loperamide is susceptible to significant drug-drug interactions with inhibitors of these enzymes. Such interactions can lead to increased plasma concentrations of loperamide, potentially enhancing its systemic effects.

Impact of CYP Inhibitors

Clinical studies have demonstrated the profound effect of CYP inhibitors on loperamide's pharmacokinetics.

| Inhibitor(s) | Target Enzyme(s) | Fold Increase in Loperamide Cmax | Fold Increase in Loperamide AUC | Reference(s) |

| Itraconazole | CYP3A4, P-gp | 2.9 | 3.8 | [4][7] |

| Gemfibrozil | CYP2C8 | 1.6 | 2.2 | [4][7] |

| Itraconazole + Gemfibrozil | CYP3A4, P-gp, CYP2C8 | 4.2 | 12.6 | [4][7] |

Experimental Protocols

In Vitro Metabolism of Loperamide using Human Liver Microsomes

This protocol outlines a typical experiment to determine the in vitro metabolism of loperamide.

Objective: To quantify the formation of N-desmethyl-loperamide from loperamide in the presence of human liver microsomes.

Materials:

-

Loperamide

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of loperamide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add loperamide to the incubation mixture at the desired concentration.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the formation of N-desmethyl-loperamide using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation.

Visualizations

Loperamide Metabolic Pathway

Caption: The primary metabolic pathway of loperamide to its main metabolite, N-desmethyl-loperamide (DLOP), is mediated predominantly by CYP3A4 and CYP2C8.

Experimental Workflow for In Vitro Metabolism Assay

Caption: A stepwise workflow for conducting an in vitro loperamide metabolism assay using human liver microsomes.

Loperamide Drug-Drug Interaction Logic

References

- 1. Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Itraconazole, gemfibrozil and their combination markedly raise the plasma concentrations of loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

Initial In-Vitro Studies of Loperamide's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies investigating the multifaceted pharmacological effects of Loperamide. Beyond its well-established role as a peripherally acting μ-opioid receptor agonist for the treatment of diarrhea, in-vitro research has unveiled a broader spectrum of activity, including interactions with various ion channels and other cellular targets. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development efforts in this area.

Quantitative Data Summary

The following tables consolidate the quantitative data from various in-vitro studies, offering a comparative look at Loperamide's potency across different molecular targets.

Table 1: Opioid Receptor Binding Affinity and Functional Activity

| Receptor Subtype | Assay Type | Preparation | Radioligand | Loperamide Ki (nM) | Loperamide EC50/IC50 (nM) | Reference |

| μ-opioid | Radioligand Binding | Guinea Pig Brain Homogenate | [3H]-Naloxone | 7.20 | - | [1] |

| μ-opioid | Radioligand Binding | Guinea Pig Myenteric Plexus | [3H]-Naloxone | 133 | - | [1] |

| μ-opioid | Radioligand Binding | CHO cells expressing human μ-opioid receptor | [3H]-DAMGO | 3 | - | [2] |

| δ-opioid | Radioligand Binding | CHO cells expressing human δ-opioid receptor | - | 48 | - | [2] |

| κ-opioid | Radioligand Binding | CHO cells expressing human κ-opioid receptor | - | 1156 | - | [2] |

| μ-opioid | [35S]GTPγS Binding | CHO cells expressing human μ-opioid receptor | - | - | 56 (EC50) | [2] |

| μ-opioid | Forskolin-stimulated cAMP accumulation | CHO cells expressing human μ-opioid receptor | - | - | 25 (IC50) | [2] |

Table 2: Cardiac Ion Channel Inhibition

| Channel | Cell Line | Method | Loperamide IC50 | Reference |

| hERG (IKr) | HEK293 | Manual Patch Clamp | 33 nM, 40 nM, 54 nM, 88 nM | [3] |

| hERG (IKr) | CHO | - | 40 nM | [4] |

| hERG (IKr) | HEK293 | - | 390 nM | [3][5] |

| Cardiac Sodium (INa) | CHO | HTS IonWorks | 2900 nM | [3] |

| Cardiac Sodium (INa) | HEK293 | Manual Patch Clamp | 239 nM | [3] |

| Cardiac Sodium (INa) | - | - | 526 nM | [3][5] |

| L-type Calcium (ICa) | - | - | 4091 nM | [3][5] |

| High-Voltage-Activated Calcium Channels | Rat Hippocampal Neurons | Fura-2 Imaging | 900 nM | [6] |

| High-Voltage-Activated Calcium Channels | Mouse Hippocampal Neurons | Whole-cell Voltage Clamp | 2500 nM | [6] |

Table 3: Neuronal Sodium Channel Inhibition

| Channel | Cell Line | Loperamide IC50 (µM) | Reference |

| Nav1.7 | HEK293 | 1.86 | [7][8] |

| Nav1.8 | ND7/23 | 0.60 | [7][8] |

| Nav1.8 (native) | DRG Neurons | 0.11 | [7][8] |

| Nav1.9 | - | 3.48 | [7][8] |

Table 4: Cytotoxicity in Human Tumor Cell Lines

| Cell Line | Cell Type | Loperamide IC50 (µM) |

| SMMC7721 | Hepatocellular Carcinoma | 24.2 |

| MCF7 | Breast Cancer | 23.6 |

| SPC-A1 | Lung Cancer | 25.9 |

| SKOV3-DDP | Ovarian Cancer | 27.1 |

| H460 | Large Cell Lung Cancer | 41.4 |

| HepG2 | Hepatocellular Carcinoma | 23.7 |

| SGC7901 | Gastric Cancer | 35.4 |

| U2OS | Osteosarcoma | 11.8 |

| ACHN | Renal Cell Carcinoma | 28.5 |

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways affected by Loperamide and the generalized workflows for the experimental protocols described in this guide.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. fda.gov [fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Loperamide inhibits sodium channels to alleviate inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loperamide inhibits sodium channels to alleviate inflammatory hyperalgesia - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Impact of Opioid Receptor Modulation on Intestinal Electrolyte Absorption: A Technical Whitepaper

Disclaimer: No specific information is available for a compound named "Lumekefamide" in the public domain. This technical guide therefore focuses on the well-established mechanisms of two classes of drugs that modulate intestinal electrolyte absorption through opioid pathways: µ-opioid receptor agonists (exemplified by loperamide) and enkephalinase inhibitors (exemplified by racecadotril). The data and methodologies presented are representative of how a compound like "this compound," if it were to target these pathways, would be evaluated.

Introduction

The regulation of fluid and electrolyte transport across the intestinal epithelium is a complex process vital for maintaining homeostasis. Dysregulation of this process can lead to diarrheal diseases, a significant cause of morbidity and mortality worldwide. The endogenous opioid system, present throughout the gastrointestinal tract, plays a crucial role in modulating intestinal motility and secretion. Pharmacological agents that target this system are effective in the treatment of diarrhea. This whitepaper provides an in-depth technical overview of the impact of µ-opioid receptor agonism and enkephalinase inhibition on intestinal electrolyte absorption, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

µ-Opioid Receptor Agonism

µ-opioid receptors are G protein-coupled receptors (GPCRs) located on enteric neurons and, to a lesser extent, on intestinal epithelial cells.[1] Activation of these receptors by agonists like loperamide has a dual effect on intestinal function:

-

Inhibition of Intestinal Motility: By acting on the myenteric plexus, µ-opioid agonists decrease the tone of the longitudinal and circular smooth muscles of the intestinal wall. This slows intestinal transit, increasing the contact time between luminal contents and the absorptive mucosal surface.[2]

-

Modulation of Ion Transport: µ-opioid receptor activation on submucosal neurons and enterocytes leads to a decrease in the secretion of electrolytes and water and an increase in their absorption.[3] This is achieved through the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[3]

Enkephalinase Inhibition

Endogenous opioid peptides, such as enkephalins, are potent regulators of intestinal secretion.[4] However, their action is short-lived as they are rapidly degraded by the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is present on the brush border of enterocytes.[5]

Enkephalinase inhibitors, such as racecadotril, prevent the breakdown of endogenous enkephalins.[5] The resulting increased local concentrations of enkephalins lead to the activation of δ-opioid receptors on intestinal epithelial cells.[5] This, in turn, inhibits adenylyl cyclase, reduces intracellular cAMP levels, and consequently decreases the hypersecretion of water and electrolytes into the intestinal lumen.[5][6] A key feature of enkephalinase inhibitors is their purely antisecretory mechanism, without a significant effect on intestinal transit time.[7]

Signaling Pathways

The signaling cascades initiated by µ-opioid receptor agonists and enkephalinase inhibitors converge on the regulation of intracellular cAMP and ion channel activity.

Quantitative Data on Electrolyte Absorption

The effects of µ-opioid receptor agonists and enkephalinase inhibitors on intestinal electrolyte and water transport have been quantified in various preclinical and clinical studies.

Table 1: Effect of Loperamide on Jejunal Water and Electrolyte Transport in Humans

| Parameter | Basal (Control) | Loperamide (2 mg/L) | Prostaglandin E2 (PgE2)-induced Secretion | PgE2 + Loperamide (4 mg/L) |

| Water Flux (ml/min) | -0.145 (secretion) | +0.93 (absorption) | -4.48 (secretion) | ~ -2.24 (secretion) |

| Sodium (Na+) Flux (mmol/min) | -0.09 (secretion) | +0.23 (absorption) | -0.57 (secretion) | ~ -0.28 (secretion) |

| Chloride (Cl-) Flux (mmol/min) | -0.04 (secretion) | +0.25 (absorption) | -0.51 (secretion) | ~ -0.25 (secretion) |

| Data from a human jejunal perfusion study. Loperamide converted basal net secretion to absorption and reduced PgE2-induced secretion by approximately 50%.[2] |

Table 2: Effect of Racecadotril on Cholera Toxin-Induced Intestinal Secretion in Dogs

| Parameter | Cholera Toxin (Control) | Cholera Toxin + Racecadotril (10 mg/kg) |

| Water Secretion (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 |

| Sodium (Na+) Secretion (µmol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 |

| Potassium (K+) Secretion (µmol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 |

| Data from an in vivo study using a Thiry-Vella loop in dogs. Racecadotril significantly decreased cholera toxin-induced hypersecretion of water and electrolytes.[8][9] |

Experimental Protocols

The investigation of a compound's effect on intestinal electrolyte absorption typically involves in vitro and in vivo models.

In Vitro Ussing Chamber Assay

The Ussing chamber is an apparatus used to measure ion transport across epithelial tissues.

Objective: To determine the effect of a test compound on net ion transport across an isolated segment of intestinal mucosa.

Methodology:

-

Tissue Preparation: A segment of animal (e.g., rabbit ileum) or human intestine is obtained and the mucosal layer is carefully stripped from the underlying muscle layers.

-

Mounting: The isolated mucosal sheet is mounted between two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Bathing Solution: Both sides of the tissue are bathed in a physiological Ringer's solution, oxygenated (95% O2, 5% CO2) and maintained at 37°C.

-

Electrophysiological Measurements: The transepithelial potential difference (PD) is clamped to 0 mV, and the short-circuit current (Isc) required to maintain this is continuously recorded. Changes in Isc reflect net ion transport.

-

Experimental Procedure:

-

A baseline Isc is established.

-

A secretagogue (e.g., prostaglandin E2 or cholera toxin) can be added to the serosal side to induce chloride secretion (an increase in Isc).

-

The test compound (e.g., loperamide) is then added to the mucosal or serosal side, and the change in Isc is measured.

-

Unidirectional fluxes of ions (e.g., Na+ and Cl-) can be measured using radiolabeled isotopes.

-

In Vivo Intestinal Perfusion

This technique allows for the study of absorption and secretion in a segment of the intestine while maintaining its natural blood supply.

Objective: To quantify the net flux of water and electrolytes in a specific intestinal segment in a living animal model.

Methodology:

-

Animal Preparation: An anesthetized animal (e.g., rat or dog) undergoes a laparotomy to expose the small intestine.

-

Loop Creation: A segment of the intestine (e.g., jejunum) is isolated, and cannulas are inserted at both ends to create a closed loop (Thiry-Vella loop) or a single-pass perfusion system. The mesenteric blood supply is kept intact.[8]

-

Perfusion: A physiological solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol) is perfused through the intestinal segment at a constant rate.[8]

-

Sample Collection: The effluent from the distal end of the segment is collected at regular intervals.

-

Experimental Procedure:

-

A basal perfusion period is conducted to measure baseline absorption/secretion.

-

A secretagogue (e.g., cholera toxin) can be added to the perfusate to induce secretion.[8]

-

The test compound (e.g., racecadotril) is administered (e.g., orally or added to the perfusate), and the effects on water and electrolyte fluxes are determined.[8]

-

-

Analysis: The concentrations of the non-absorbable marker and electrolytes in the perfusate and effluent are measured to calculate the net flux of water and ions.

Conclusion

Modulation of the intestinal opioid system through µ-opioid receptor agonism and enkephalinase inhibition represents a powerful therapeutic strategy for the management of diarrheal diseases. While both approaches ultimately lead to a reduction in intestinal fluid and electrolyte secretion, their distinct mechanisms of action—predominantly affecting motility and secretion for µ-opioid agonists versus a purely antisecretory effect for enkephalinase inhibitors—offer different clinical profiles. The experimental models and methodologies detailed in this whitepaper are crucial for the preclinical and clinical evaluation of new chemical entities, such as the hypothetical "this compound," that target these pathways to enhance intestinal electrolyte absorption. A thorough understanding of these mechanisms and experimental approaches is essential for the development of novel and effective antidiarrheal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid mu, delta, and kappa receptor-induced activation of phospholipase C-beta 3 and inhibition of adenylyl cyclase is mediated by Gi2 and G(o) in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficacy and tolerability of racecadotril in the treatment of cholera in adults: a double blind, randomised, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Comparison of the Efficacy and Tolerability of Racecadotril with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Racecadotril demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Loperamide's Impact on the Enteric Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of loperamide on the enteric nervous system (ENS). Loperamide, a synthetic phenylpiperidine derivative, is a widely utilized anti-diarrheal agent. Its primary mechanism of action is mediated through its agonist activity at the µ-opioid receptors within the myenteric plexus of the large intestine.[[“]] This interaction leads to a cascade of downstream effects, ultimately resulting in decreased gastrointestinal motility and secretion. This document will explore the core mechanisms, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Opioid Receptor Agonism

Loperamide is a potent and selective agonist of the µ-opioid receptor, a G-protein coupled receptor (GPCR) located on enteric neurons.[2][3] The binding of loperamide to these receptors initiates an intracellular signaling cascade that leads to the inhibition of neuronal activity. This is achieved through the following key steps:

-

Inhibition of Adenylyl Cyclase: Activation of the µ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2]

-

Modulation of Ion Channel Activity: The signaling cascade also leads to the opening of potassium channels and the closing of calcium channels on the neuronal membrane. This results in hyperpolarization of the neuron and a reduction in calcium influx, respectively, both of which decrease neuronal excitability and neurotransmitter release.

This inhibition of neuronal firing primarily affects cholinergic and non-cholinergic neurotransmission within the myenteric and submucosal plexuses, leading to a reduction in both propulsive peristalsis and intestinal secretion.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding loperamide's pharmacological effects on various components of the enteric and related systems.

Table 1: Opioid Receptor Binding Affinity and Functional Activity

| Parameter | Species/System | Value | Reference |

| Ki (µ-opioid receptor) | Human (cloned) | 3 nM | [5] |

| Human (cloned) | 2 nM | ||

| Ki (δ-opioid receptor) | Human (cloned) | 48 nM | [5] |

| Ki (κ-opioid receptor) | Human (cloned) | 1156 nM | [5] |

| KD (µ-opioid receptor) | Guinea Pig Myenteric Plexus | 1.33 x 10-7 M | [6] |

| IC50 (Inhibition of cAMP accumulation) | CHO cells (human µ-opioid receptor) | 25 nM | [5] |

| EC50 (GTPγS binding) | CHO cells (human µ-opioid receptor) | 56 nM | [5] |

| IC50 (Inhibition of electrically induced contractions) | Guinea Pig Ileum | 6.9 x 10-9 M | [6] |

Table 2: Effects on Colonic Motility (Isolated Mouse Colon)

| Parameter | Loperamide Concentration | % Change from Control | P-value | Reference |

| CMC Frequency | 100 nM | ↓ 49.3% | P = 0.0001 | [4] |

| CMC Velocity | 100 nM | ↓ 46.4% | P = 0.0103 | [4] |

| CMC Propagation Distance | 100 nM | ↓ 23.1% | P = 0.0002 | [4] |

| CMC Interval | 100 nM | ↑ 40.0% | P = 0.0299 | [4] |

CMC: Colonic Motor Complex

Table 3: Effects on Ion Channels (Non-ENS)

| Channel | Cell Line | IC50 | Reference |

| Nav1.5 (Cardiac Sodium Channel) | - | 297 nM (-90 mV holding potential) | [7] |

| 239 nM (-70 mV holding potential) | [7] | ||

| 0.526 µM | [8] | ||

| hERG (Potassium Channel) | - | 89 nM (room temperature) | [7] |

| 33 nM (physiological temperature) | [7] | ||

| 0.39 µM | [8] | ||

| Nav1.7 (Neuronal Sodium Channel) | HEK293 | 1.86 ± 0.11 µM (resting state) | [9][10] |

| Nav1.8 (Neuronal Sodium Channel) | ND7/23 | 0.60 ± 0.10 µM | [10] |

| DRG neurons | 0.11 ± 0.08 µM (native) | [10] | |

| Nav1.9 (Neuronal Sodium Channel) | - | 3.48 ± 0.33 µM | [10] |

| Cav1.2 (Calcium Channel) | - | 4.09 µM | [8] |

Key Signaling and Experimental Visualizations

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by loperamide binding to the µ-opioid receptor on an enteric neuron.

References

- 1. consensus.app [consensus.app]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 4. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proarrhythmic mechanisms of the common anti-diarrheal medication loperamide: revelations from the opioid abuse epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Potential Mechanisms behind Loperamide-Induced Cardiac Arrhythmias Associated with Human Abuse and Extreme Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Loperamide inhibits sodium channels to alleviate inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Loperamide's Peripheral Opioid Effects: A Technical Guide

Executive Summary: Loperamide is a potent, synthetic µ-opioid receptor agonist widely utilized for its antidiarrheal effects.[1] Its clinical utility is predicated on its targeted action within the gastrointestinal tract and its notable lack of central nervous system (CNS) effects at therapeutic doses.[1] This peripheral restriction is not an intrinsic property of its interaction with the opioid receptor but is a consequence of its pharmacokinetic profile. Specifically, loperamide is a high-affinity substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the brain, and it undergoes extensive first-pass metabolism.[1][2] This guide provides a detailed examination of the molecular pharmacology, pharmacokinetics, and signaling mechanisms of loperamide, with a focus on the data and experimental methodologies relevant to drug development and research professionals.

Molecular Pharmacology

Loperamide's primary mechanism of action is its agonism at opioid receptors, with a pronounced selectivity for the µ-opioid receptor (MOR) subtype, which is densely expressed in the enteric nervous system.[1][3][4]

Opioid Receptor Binding and Functional Activity

Loperamide demonstrates high affinity and selectivity for the µ-opioid receptor compared to the δ (delta) and κ (kappa) opioid receptors.[1][5] It acts as a full agonist, initiating the canonical G-protein coupled receptor (GPCR) signaling cascade upon binding.[1] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in the hyperpolarization and reduced excitability of enteric neurons.[1]

Table 1: Quantitative Data on Loperamide's Opioid Receptor Interaction

| Parameter | Receptor Subtype | Value | Species/System | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | Human µ (mu) | 2 - 3 nM | Cloned Human Receptors | [5] |

| Human δ (delta) | 48 nM | Cloned Human Receptors | [5] | |

| Human κ (kappa) | 1156 nM | Cloned Human Receptors | [5] | |

| Functional Activity | ||||

| [³⁵S]GTPγS Binding (EC₅₀) | Human µ (mu) | 56 nM | CHO Cells | [1][5] |

| cAMP Accumulation (IC₅₀) | Human µ (mu) | 25 nM | CHO Cells |[1][5] |

Mechanism of Peripheral Restriction

The defining characteristic of loperamide at therapeutic doses is its restriction to the periphery. This is a multi-faceted mechanism involving both active transport and metabolic processes.[1]

-

P-glycoprotein (P-gp) Efflux: Loperamide is an avid substrate for the P-glycoprotein (P-gp) efflux transporter, a key component of the blood-brain barrier (BBB).[1][6][7] P-gp actively pumps loperamide out of the CNS, preventing it from reaching concentrations sufficient to cause central opioid effects like euphoria or respiratory depression.[1][2] Studies in P-gp knockout mice have shown more than a 10-fold higher concentration of loperamide in the brain compared to wild-type mice.[7]

-

First-Pass Metabolism: Following oral administration, loperamide undergoes extensive first-pass N-demethylation in the intestine and liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C8.[1][2] This significantly reduces its systemic bioavailability.[1]

Signaling in the Enteric Nervous System

In the myenteric plexus of the intestine, loperamide binds to Gi/o-coupled µ-opioid receptors on enteric neurons.[1][3] This binding initiates a signaling cascade that reduces neuronal excitability and inhibits the release of neurotransmitters, primarily acetylcholine and prostaglandins.[1][3][8]

The key steps are:

-

G-Protein Activation: Loperamide binding causes a conformational change in the µ-opioid receptor, leading to the activation of the associated G-protein. The Gαi/o subunit dissociates from the Gβγ subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.[1]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1]

-

Downstream Effects: Reduced cAMP levels decrease the activity of protein kinase A (PKA), leading to reduced phosphorylation of ion channels and other downstream targets. This results in hyperpolarization and reduced neuronal firing.

-

Physiological Outcome: The overall effect is a decrease in propulsive peristalsis and an increase in intestinal transit time, allowing for greater absorption of water and electrolytes.[3][8]

Key Experimental Methodologies

The foundational understanding of loperamide's peripheral effects is built upon a variety of standardized in vitro and in vivo assays.

Receptor Binding Assays

These assays determine the binding affinity (Ki) of loperamide for opioid receptor subtypes.

-

Protocol: Competitive binding experiments are performed using cell membranes from cell lines (e.g., CHO, HEK293) stably expressing a specific human opioid receptor subtype.[1] The membranes are incubated with a known concentration of a specific radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and increasing concentrations of unlabeled loperamide.[1] The amount of bound radioligand is measured. The concentration of loperamide that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

In Vitro Functional Assays

These assays quantify the functional consequence of receptor binding.

-

[³⁵S]GTPγS Binding Assay: Measures G-protein activation. Cell membranes expressing the µ-opioid receptor are incubated with loperamide and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[1] The amount of bound radioactivity, which is proportional to G-protein activation, is quantified. The concentration of loperamide that produces 50% of the maximal response (EC₅₀) is a measure of its potency.[1][5]

-

cAMP Accumulation Assay: Quantifies the inhibition of adenylyl cyclase.[1] Cells expressing the µ-opioid receptor are stimulated with forskolin to increase intracellular cAMP.[1][5] The cells are then treated with varying concentrations of loperamide. Loperamide's ability to inhibit this forskolin-stimulated cAMP production is measured, and the IC₅₀ value is determined.[1][5]

P-glycoprotein (P-gp) Substrate Assays

These in vitro models assess the interaction of loperamide with the P-gp efflux pump.

-

Protocol: Caco-2 or MDCK cell monolayers, which express P-gp, are used.[1] The transport of loperamide is measured in two directions: from the apical (lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A). A P-gp substrate like loperamide will show a significantly higher efflux ratio (B-A / A-B), typically >2.[1]

In Vivo Models

-

Freund's Adjuvant-Induced Hyperalgesia (Rat): This model is used to assess antihyperalgesic effects in inflammatory pain.[5][9] Complete Freund's Adjuvant (CFA) is injected into the paw, inducing inflammation and hyperalgesia. Loperamide is administered locally (e.g., intra-articular or intra-paw injection), and the change in pain threshold is measured, often using a pressure application measurement device.[5] The dose required to produce a 50% effect (ED₅₀) is determined.[9]

-

Formalin Test (Rat): This model assesses analgesic effects in tonic chemical pain.[5][9] A dilute formalin solution is injected into the paw, causing a biphasic pain response (licking, flinching).[9] Loperamide is administered before the formalin, and the reduction in nociceptive behaviors during the late phase (inflammatory pain) is quantified.[5]

Table 2: In Vivo Antihyperalgesic Activity of Loperamide in Rat Models

| Animal Model | Administration Route | Loperamide ED₅₀ | Reference |

|---|---|---|---|

| Freund's Adjuvant-induced Hyperalgesia | Local Injection | 21 µg | [5][9] |

| Tape Stripping-induced Hyperalgesia | Local Injection | 71 µg | [9] |

| Formalin-induced Flinching (Late Phase) | Intrapaw Injection | 6 µg (A₅₀) |[5] |

Conclusion

Loperamide serves as a classic example of a peripherally restricted drug, where its therapeutic utility is defined by its pharmacokinetic properties rather than its pharmacodynamic target interaction alone.[1] Its high affinity for the µ-opioid receptor is effectively harnessed for antidiarrheal action due to a combination of extensive first-pass metabolism and highly efficient P-glycoprotein-mediated efflux at the gastrointestinal and blood-brain barriers.[1] The detailed experimental protocols and quantitative data presented provide a foundational basis for researchers and drug development professionals working with peripherally acting opioids.

References

- 1. benchchem.com [benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. wmpllc.org [wmpllc.org]

- 5. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The combination of a delta-opioid receptor agonist and loperamide produces peripherally-mediated analgesic synergy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Studying Chemotherapy-Induced Diarrhea with Loperamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-Induced Diarrhea (CID) is a prevalent and often dose-limiting toxicity associated with various cytotoxic agents, significantly impacting patient quality of life and treatment continuity.[1][2] Agents like irinotecan and 5-fluorouracil (5-FU) are particularly notorious for causing severe diarrhea.[3][4] Loperamide, a synthetic opioid agonist, is a first-line therapy for CID.[1][3] It acts on μ-opioid receptors in the myenteric plexus of the intestinal wall, which decreases intestinal motility, increases fluid and electrolyte absorption, and enhances anal sphincter tone.[5][6][7][8] This document provides detailed protocols for inducing and evaluating CID in preclinical models and for assessing the efficacy of Loperamide, along with methods for mechanistic studies.

Mechanism of Action of Loperamide in CID

Loperamide is a peripherally acting μ-opioid receptor agonist with high affinity for receptors in the gut wall.[5][6] Unlike other opioids, it has minimal central nervous system effects at standard doses due to poor blood-brain barrier penetration.[5] Its anti-diarrheal effects are mediated through:

-

Inhibition of Peristalsis: Binding to opioid receptors on myenteric plexus neurons inhibits the release of acetylcholine and prostaglandins, reducing propulsive contractions and increasing intestinal transit time.[5][6][7]

-

Increased Fluid Absorption: By slowing intestinal transit, loperamide allows for more time for the absorption of water and electrolytes from the intestinal lumen.[5][6]

-

Antisecretory Effects: Loperamide may also have direct anti-secretory effects on the intestinal epithelium, further reducing fluid loss.[8]

The following diagram illustrates the proposed signaling pathway for Loperamide's action.

Preclinical Models of Chemotherapy-Induced Diarrhea

Animal models are crucial for studying the pathophysiology of CID and for evaluating novel therapeutic interventions. Irinotecan and 5-FU are commonly used to induce diarrhea in rodents.[9][10][11][12]

Irinotecan-Induced Diarrhea Model (Rat)

This model is highly reproducible and mimics the severe diarrhea observed in patients.[9][13][14][15]

Materials:

-

Irinotecan hydrochloride (e.g., CPT-11)

-

Sterile saline (0.9% NaCl)

-

Male F344 rats (8-10 weeks old)

-

Appropriate caging with wire mesh floors for stool collection

Protocol:

-

Acclimatization: Acclimate rats for at least one week before the experiment.

-

Irinotecan Preparation: Dissolve irinotecan hydrochloride in sterile saline to a final concentration of 20 mg/mL.

-

Induction of Diarrhea: Administer irinotecan at a dose of 150 mg/m²/day (approximately 50-60 mg/kg) via intravenous (IV) injection for two consecutive days.[16]

-

Monitoring: Monitor animals daily for body weight, food and water intake, and signs of diarrhea. Diarrhea typically begins 2-3 days after the first irinotecan injection.

5-Fluorouracil-Induced Diarrhea Model (Mouse)

This model is also widely used and reflects the gastrointestinal toxicity of 5-FU.[11][12][17][18]

Materials:

-

5-Fluorouracil (5-FU)

-

Sterile saline (0.9% NaCl)

-

Appropriate caging for individual housing and stool collection

Protocol:

-

Acclimatization: Acclimate mice for at least one week prior to the experiment.

-

5-FU Preparation: Dilute 5-FU in sterile saline to the desired concentration.

-

Induction of Diarrhea: Administer 5-FU at a dose of 50 mg/kg via intraperitoneal (IP) injection daily for four consecutive days.[11][12][18]

-

Monitoring: Record body weight and assess diarrhea daily. Diarrhea is typically observed from day 3 onwards.[12]

Loperamide Treatment Protocol

Materials:

-

Loperamide hydrochloride

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

Protocol:

-

Loperamide Preparation: Pulverize loperamide tablets and suspend the powder in the chosen vehicle.[1][19] A common starting dose for mice is 5-10 mg/kg.[1][19]

-

Administration: Administer loperamide via oral gavage. The timing of administration will depend on the study design (prophylactic vs. therapeutic). For therapeutic studies, loperamide administration can begin upon the onset of diarrhea.

-

Dose-Response: It is advisable to perform a dose-response study to determine the optimal dose of loperamide for the specific animal model and chemotherapy regimen.[1]

Assessment of Diarrhea Severity

A multi-parameter approach is recommended for the accurate assessment of diarrhea severity.

Stool Consistency and Diarrhea Score

Stool consistency can be visually assessed and scored.[20]

| Score | Description |

| 0 | Normal, well-formed pellets |

| 1 | Soft, but still formed pellets |

| 2 | Very soft, semi-formed pellets |

| 3 | Watery, unformed stool (diarrhea) |

Table 1: Diarrhea Scoring System.

Fecal Water Content

This provides a quantitative measure of diarrhea.[21][22][23][24]

Protocol:

-

Collect fresh fecal pellets (2-3 per mouse) in a pre-weighed microcentrifuge tube.[21][23][24]

-

Record the wet weight of the pellets and the tube.

-

Dry the pellets in an oven at 60°C for 24 hours.[21][23][24]

-

Record the dry weight of the pellets and the tube.

-

Calculate the fecal water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Histopathological Analysis

Histopathological examination of the intestine is crucial for assessing chemotherapy-induced mucosal damage.

Protocol:

-

Tissue Collection: At the end of the experiment, euthanize the animals and collect sections of the jejunum, ileum, and colon.

-

Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

-

Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology, and with Alcian Blue or Periodic acid-Schiff (PAS) for goblet cell visualization.[25]

-

Morphometric Analysis:

| Parameter | Chemotherapy Effect | Loperamide Effect (Expected) |

| Villus Height | Decreased (atrophy)[29] | Partial or full restoration |

| Crypt Depth | Decreased (hypoplasia)[29] | Partial or full restoration |

| Goblet Cell Number | Decreased[29] | Increased towards normal levels |

| Inflammatory Infiltrate | Increased | Decreased |

Table 2: Expected Histopathological Changes.

Biomarker Analysis

Analysis of inflammatory biomarkers can provide insights into the mechanisms of CID and the effects of Loperamide.

Pro-inflammatory Cytokines (TNF-α, IL-1β)

Protocol (ELISA):

-

Tissue Homogenization: Homogenize intestinal tissue samples in an appropriate lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenates and collect the supernatant.

-

ELISA: Perform a quantitative sandwich ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the chosen ELISA kit.[4][30][31][32]

-

Data Analysis: Calculate the concentration of cytokines in each sample based on a standard curve.

| Biomarker | Chemotherapy Effect | Loperamide Effect (Expected) |

| TNF-α | Increased[5][33] | Decreased |

| IL-1β | Increased[5][33] | Decreased |

| NF-κB | Activated[3][5][34][35] | Inhibition of activation |

Table 3: Expected Biomarker Changes.

Signaling Pathway and Experimental Workflow Visualization

Chemotherapy-Induced Intestinal Mucositis Signaling Pathway

Chemotherapy-induced intestinal damage is often mediated by the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[3][5][34][35]

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying CID and the efficacy of Loperamide.

References

- 1. benchchem.com [benchchem.com]

- 2. Making pretty diagrams with GraphViz [steveliles.github.io]

- 3. Frontiers | Chemotherapeutics-Induced Intestinal Mucositis: Pathophysiology and Potential Treatment Strategies [frontiersin.org]

- 4. file.elabscience.com [file.elabscience.com]

- 5. Understanding chemotherapy-induced intestinal mucositis and strategies to improve gut resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 8. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modified irinotecan hydrochloride (CPT-11) administration schedule improves induction of delayed-onset diarrhea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Fluorouracil Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Fluorouracil Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines | PLOS One [journals.plos.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 16. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Fluorouracil induces diarrhea with changes in the expression of inflammatory cytokines and aquaporins in mouse intestines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.plos.org [journals.plos.org]

- 19. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fecal Water Content Assay [protocols.io]

- 22. Gut motility assays and assessment of stool water content [bio-protocol.org]

- 23. Fecal output, score, and water content [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Evaluation of the number of goblet cells in crypts of the colonic mucosa with and without fecal transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Effects of total abdominal irradiation on gut microbiota and metabolome during acute tissue injury [frontiersin.org]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. researchgate.net [researchgate.net]

- 34. tandfonline.com [tandfonline.com]

- 35. mdpi.com [mdpi.com]

Application of Loperamide in Ileostomy Output Management: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of loperamide in managing ileostomy output, summarizing key research findings and providing detailed protocols for experimental studies.

Loperamide, a synthetic peripheral μ-opioid receptor agonist, is a widely utilized agent for reducing high-volume output from an ileostomy.[1][2] Its primary mechanism of action involves inhibiting gastrointestinal motility, which increases transit time and allows for greater absorption of water and electrolytes from the gut.[3][4][5] This leads to a reduction in the volume and an increase in the consistency of ileostomy effluent.[4]

Mechanism of Action

Loperamide acts on the μ-opioid receptors located in the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis. While effective, it is important to note that loperamide's use for high-output stomas is often considered "off-label" as it falls outside the manufacturer's original license.[2][6]

References

- 1. Successful management of chronic high-output ileostomy with high dose loperamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using loperamide in high output stoma or short bowel syndrome – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 3. Stoma Care - Taking Loperamide with an ileostomy :: Northern Care Alliance [northerncarealliance.nhs.uk]

- 4. gloshospitals.nhs.uk [gloshospitals.nhs.uk]

- 5. bapen.org.uk [bapen.org.uk]

- 6. primarycare.northeastlondon.icb.nhs.uk [primarycare.northeastlondon.icb.nhs.uk]

Loperamide as a Tool for Gastrointestinal Transit Time Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide, a synthetic, peripherally acting µ-opioid receptor agonist, is a widely utilized antidiarrheal agent.[1] Its primary mechanism of action involves binding to opioid receptors in the myenteric plexus of the large intestine, which leads to a decrease in the activity of the intestinal smooth muscles.[1] This inhibition of peristalsis increases the transit time of material through the intestines, allowing for greater absorption of water and electrolytes.[1][2] Due to its robust and reproducible effects on gut motility, loperamide serves as an invaluable tool in preclinical research for studying gastrointestinal transit time and for inducing experimental constipation in animal models.[3] These models are crucial for evaluating the efficacy of novel prokinetic agents and therapies for constipation.

This document provides detailed application notes and protocols for the use of loperamide in gastrointestinal transit time studies, with a focus on rodent models.

Mechanism of Action

Loperamide exerts its effects on gastrointestinal motility primarily through the following mechanisms:

-

µ-Opioid Receptor Agonism: Loperamide is a potent agonist of the µ-opioid receptors located on the enteric neurons in the intestinal wall.[2][4] Activation of these receptors inhibits the release of excitatory neurotransmitters, such as acetylcholine, and prostaglandins.[2][5]

-

Inhibition of Peristalsis: By reducing the release of acetylcholine, loperamide decreases the tone of both the longitudinal and circular smooth muscles of the intestinal wall, thereby inhibiting propulsive peristaltic contractions.[1][5]

-

Increased Water and Electrolyte Absorption: The slowing of intestinal transit allows for a longer contact time between the luminal contents and the intestinal mucosa, leading to increased absorption of water and electrolytes.[2]

-

Increased Anal Sphincter Tone: Loperamide has also been shown to increase the tone of the anal sphincter, which can contribute to its antidiarrheal effects.[3]

Data Presentation

The following tables summarize the effective doses of loperamide for altering gastrointestinal transit time in rodent models.

Table 1: Loperamide Dosage for Inhibition of Gastrointestinal Motility in Mice

| Administration Route | Effective Dose (ED50) / Dose Range | Effect | Reference |

| Oral (gavage) | 5 - 10 mg/kg | Dose-dependent increase in intestinal transit time. | [6] |

| Subcutaneous (s.c.) | 0.59 mg/kg (ED50) | Inhibition of gastrointestinal motility. | [6] |

| Intraperitoneal (i.p.) | 0.35 mg/kg (ED50) | Inhibition of gastrointestinal motility. | [6] |

Table 2: Loperamide Dosage for Inhibition of Gastrointestinal Motility in Rats

| Administration Route | Effective Dose (ED50) / Dose Range | Effect | Reference |

| Oral (gavage) | 0.15 mg/kg (ED50) | Effective in castor oil-induced diarrhea model. | [6] |

| Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Dose-dependent reduction in gastrointestinal motor function. | [7] |

| Subcutaneous (s.c.) | 1.5 - 3 mg/kg (for 3-7 days) | Successful induction of constipation. | [8] |

Experimental Protocols

Protocol 1: Charcoal Meal Test for Gastrointestinal Transit Time in Mice

This protocol is a widely used method to assess the effect of a substance on gastrointestinal motility by measuring the distance traveled by a charcoal meal through the small intestine in a given time.

Materials:

-

Mice (e.g., C57BL/6)

-

Loperamide hydrochloride

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Charcoal meal (e.g., 10% activated charcoal suspended in 5% gum arabic or 0.5% methylcellulose)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Fasting: Fast the mice for 12-18 hours prior to the experiment, with free access to water.[9]

-

Drug Administration: Administer loperamide or the vehicle to the respective groups of mice via oral gavage or another desired route.

-

Charcoal Meal Administration: 30-60 minutes after drug administration, orally administer a fixed volume (e.g., 0.3 mL) of the charcoal meal to each mouse.[9]

-

Euthanasia and Dissection: After a predetermined time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice.

-

Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

-

Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front from the pylorus.

-

Calculation: Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

Protocol 2: Carmine Red Whole Gut Transit Time Assay in Mice

This protocol measures the total time it takes for a non-absorbable colored marker to be expelled in the feces, providing an assessment of whole gut transit time.

Materials:

-

Mice

-

Loperamide hydrochloride

-

Vehicle (e.g., sterile saline)

-

Carmine red solution (e.g., 6% carmine red in 0.5% methylcellulose)[10]

-

Oral gavage needles

-

Clean cages with white absorbent paper or wire-mesh floors

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.[11]

-

Drug Administration: Administer loperamide or the vehicle to the respective groups of mice.

-

Carmine Red Administration: 30-60 minutes after drug administration, orally gavage each mouse with a fixed volume (e.g., 100-150 µL) of the carmine red solution.[10][11] Record the exact time of administration for each mouse.

-

Observation: Place each mouse in a clean cage with a white background to easily visualize the colored feces.[11]

-

Data Collection: Check the cages at regular intervals (e.g., every 15-30 minutes) for the first appearance of a red-colored fecal pellet.[12] Record the time of the first appearance.

-

Calculation: The whole gut transit time is the duration between the administration of the carmine red solution and the appearance of the first red fecal pellet.

Mandatory Visualization

Caption: Loperamide's signaling pathway in enteric neurons.

Caption: Experimental workflow for a GI transit time study.

Caption: Loperamide as a tool in GI transit research.

References

- 1. Loperamide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. benchchem.com [benchchem.com]

- 7. Radiographic dose-dependency study of loperamide effects on gastrointestinal motor function in the rat. Temporal relationship with nausea-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. researchgate.net [researchgate.net]

- 10. Regulators of gut motility revealed by a gnotobiotic model of diet-microbiome interactions related to traveling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fecal Carmine Red Protocol [protocols.io]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for In-Vivo Imaging of Loperamide's Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in-vivo imaging techniques to observe and quantify the physiological and pharmacological effects of Loperamide. The primary focus is on its interaction with the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier (BBB) and its impact on gastrointestinal motility. The following sections detail the principles, applications, and experimental protocols for these advanced imaging methodologies.

Positron Emission Tomography (PET) Imaging of P-glycoprotein (P-gp) Function Using Loperamide Analogs

Application: Loperamide and its N-desmethyl metabolite are well-established substrates of P-gp, a key efflux transporter at the BBB.[1] Radiolabeled versions of these molecules, such as [¹¹C]Loperamide and [¹¹C]-N-desmethyl-loperamide ([¹¹C]dLop), are valuable tools for in-vivo quantification of P-gp function using PET.[2][3] Under normal conditions, these radiotracers show minimal brain uptake due to efficient P-gp efflux.[2][3] Inhibition of P-gp leads to increased brain accumulation of the radiotracer, which can be quantified by PET imaging to assess the efficacy of P-gp inhibitors.[2][3] This technique is crucial for drug development, particularly for central nervous system (CNS) drugs that are potential P-gp substrates, and for studying conditions where P-gp function may be altered, such as in neurodegenerative diseases and epilepsy.[4]

Signaling Pathway: Loperamide and P-gp Efflux at the Blood-Brain Barrier

Loperamide, a potent µ-opioid receptor agonist, is actively transported out of the brain endothelial cells by P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1] This mechanism prevents Loperamide from reaching the CNS in significant concentrations at therapeutic doses, thus limiting its central opioid effects.[1][2]

Experimental Protocol: In-Vivo PET Imaging of P-gp Function in Rodents

This protocol describes a typical experiment to assess the in-vivo activity of a P-gp inhibitor using [¹¹C]dLop PET imaging in rats.[3]

Materials:

-

[¹¹C]-N-desmethyl-loperamide ([¹¹C]dLop) radiotracer

-

Male Sprague-Dawley rats (n=8)

-

P-gp inhibitor (e.g., Tariquidar, 20 mg/kg) or vehicle control

-

Anesthesia (e.g., isoflurane)

-

MicroPET scanner

-

Arterial blood sampling setup

Procedure:

-

Animal Preparation: Anesthetize the rats and place them in the microPET scanner. Catheterize the femoral artery for blood sampling.

-

Baseline Scan (Control Group, n=4):

-

Administer the vehicle control.

-

Inject a bolus of [¹¹C]dLop intravenously.

-

Perform a dynamic PET scan for 120 minutes.

-

Collect arterial blood samples throughout the scan to measure plasma radioactivity.

-

-

P-gp Inhibition Scan (Inhibitor Group, n=4):

-

Administer the P-gp inhibitor (Tariquidar, 20 mg/kg) intravenously.

-

After a pre-incubation period (as per inhibitor's pharmacokinetics), inject a bolus of [¹¹C]dLop.

-

Perform a dynamic PET scan for 120 minutes.

-

Collect arterial blood samples throughout the scan.

-

-

Image Analysis:

-

Reconstruct the PET images.

-

Draw regions of interest (ROIs) on the brain images.

-

Generate time-activity curves (TACs) for the brain ROIs.

-

-

Data Analysis:

-

Analyze plasma samples to determine the parent radiotracer concentration over time.

-

Use a one-tissue compartment model to estimate the distribution volume (VT) of [¹¹C]dLop in the brain.

-

Calculate the mean standardized uptake value (SUV) in the brain.

-

Compare the VT and SUV between the control and inhibitor groups.

-

Experimental Workflow: PET Imaging of P-gp Function

The following diagram illustrates the workflow for a typical preclinical PET study to evaluate P-gp inhibition.

Quantitative Data Summary: [¹¹C]dLop PET Imaging

| Group | Treatment | Mean Brain SUV | Distribution Volume (VT) | Reference |

| Control | Vehicle | < 0.1 | 2.1 | [3] |

| P-gp Inhibition | Cyclosporin A (50 mg/kg) | 0.51 | 7.3 | [3] |

| P-gp Inhibition | Tariquidar (20 mg/kg) | 0.22 | 4.7 | [3] |

Magnetic Resonance Imaging (MRI) of Loperamide's Effects on Gastrointestinal Function

Application: Loperamide is widely used as an anti-diarrheal agent due to its effects on gut motility and fluid absorption.[5] Quantitative MRI techniques can be employed to non-invasively assess these effects in vivo.[5] This is particularly useful for studying the pharmacodynamics of Loperamide and other anti-diarrheal drugs, as well as for investigating the pathophysiology of diarrheal diseases. MRI can measure parameters such as gastric emptying, small bowel water content (SBWC), and oro-cecal transit time.[5][6]

Proposed Signaling Pathway: Loperamide's Action in the Gut

Loperamide acts as a µ-opioid receptor agonist in the myenteric plexus of the intestinal wall.[7] This activation is thought to inhibit the release of acetylcholine, a key excitatory neurotransmitter, leading to decreased propulsive peristalsis and increased transit time.[7] This allows for more time for water and electrolyte absorption, resulting in the anti-diarrheal effect.[5]

Experimental Protocol: MRI Assessment of Gut Water Distribution

This protocol is based on a study that used quantitative MRI to assess the effects of Loperamide in a mannitol-induced model of secretory diarrhea in healthy volunteers.[5]

Materials:

-

Loperamide capsules (12 mg)

-

Placebo capsules

-

Mannitol solution (5% in 350 mL water)

-

MRI scanner with appropriate sequences for gut imaging

Procedure:

-

Subject Recruitment: Recruit healthy volunteers (n=18) and obtain informed consent.

-

Study Design: A double-blind, placebo-controlled, crossover study design is recommended.

-

Experimental Day:

-

Subjects arrive after an overnight fast.

-

Administer either placebo, Loperamide (12 mg), or Loperamide + Simethicone capsules.

-

After 100 minutes, subjects ingest the 350 mL mannitol solution.

-

Perform baseline and serial MRI scans at 45-minute intervals for 4.5 hours post-mannitol ingestion.

-

-

MRI Acquisition: Acquire a range of MRI sequences to assess:

-

Gastric volume

-

Small bowel water content (SBWC)

-

Colonic fluid and gas volumes

-

T2 relaxation time of colonic contents

-

-

Data Analysis:

-

Quantify the MRI-derived parameters at each time point.

-

Compare the changes in gastric emptying, SBWC, and colonic filling between the placebo and Loperamide groups.

-

Statistical analysis (e.g., ANOVA) to determine significant differences.

-

Experimental Workflow: MRI Study of Gut Motility

The following diagram outlines the workflow for an MRI study investigating Loperamide's effects on gastrointestinal function.

Quantitative Data Summary: MRI of Gut Function

| Treatment Group | Effect on Gastric Emptying | Effect on Small Bowel Water Content (SBWC) (135-270 min) | Reference |

| Loperamide (12 mg) | Significantly accelerated (P < 0.03) | Significantly reduced (P < 0.009) | [5] |

| Loperamide (12 mg) + Simethicone (125 mg) | Significantly accelerated (P < 0.03) | Significantly reduced (P < 0.009) | [5] |

Other Relevant In-Vivo Imaging Techniques

While PET and MRI are powerful for quantitative in-vivo studies, other techniques can provide valuable information:

-

Radiographic Imaging: X-ray imaging with a contrast agent like barium sulfate can be used to assess gastrointestinal transit time in animal models.[8][9] This method allows for a semi-quantitative analysis of stomach, small intestine, cecum, and colorectum motility.[8]

-

High-Resolution Video Imaging: This technique can be applied to isolated intestinal segments (ex-vivo) to study the direct effects of Loperamide on colonic motor complexes with high temporal and spatial resolution.[7]

These application notes and protocols provide a framework for utilizing in-vivo imaging to investigate the multifaceted effects of Loperamide. The choice of imaging modality will depend on the specific research question, whether it pertains to CNS pharmacokinetics and P-gp interactions or to the pharmacodynamics of its anti-diarrheal actions in the gastrointestinal tract.

References

- 1. benchchem.com [benchchem.com]

- 2. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging P-glycoprotein function in rats using [(11)C]-N-desmethyl-loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of loperamide, or loperamide plus simethicone, on the distribution of gut water as assessed by MRI in a mannitol model of secretory diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Radiographic dose-dependency study of loperamide effects on gastrointestinal motor function in the rat. Temporal relationship with nausea-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening of Loperamide Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of loperamide analogs. The primary objective is to identify peripherally restricted µ-opioid receptor (MOR) agonists with reduced off-target liabilities, specifically cardiac hERG channel inhibition and P-glycoprotein (P-gp) interactions.

Introduction

Loperamide is a potent, peripherally acting µ-opioid receptor agonist widely used for the treatment of diarrhea.[1][2] Its peripheral restriction is primarily due to its properties as a substrate for the efflux transporter P-glycoprotein (P-gp), which limits its entry into the central nervous system.[3][4][5] However, at supratherapeutic doses, loperamide can lead to serious cardiac adverse events, including QT prolongation and Torsades de Pointes, which are associated with the inhibition of the hERG potassium channel.[6][7][8]

The development of novel loperamide analogs aims to retain the beneficial peripheral MOR agonism while minimizing or eliminating off-target effects. This requires a robust HTS cascade to profile compound libraries for their on-target potency and selectivity, as well as their off-target liabilities.

Data Presentation

The following tables summarize representative data for a hypothetical library of loperamide analogs. This data is for illustrative purposes to demonstrate the application of the described screening assays.

Table 1: On-Target Activity of Loperamide Analogs at the µ-Opioid Receptor

| Compound ID | Structure | µ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Receptor Functional Agonism (EC50, nM) (cAMP Assay) | µ-Opioid Receptor Functional Agonism (EC50, nM) (Calcium Flux Assay) |

| Loperamide | [Structure of Loperamide] | 2.5 | 5.2 | 8.1 |

| Analog A | [Structure of Analog A] | 1.8 | 3.9 | 6.5 |

| Analog B | [Structure of Analog B] | 15.6 | 25.8 | 32.4 |

| Analog C | [Structure of Analog C] | 0.9 | 2.1 | 4.3 |

| Analog D | [Structure of Analog D] | 50.2 | 89.1 | 110.7 |

Table 2: Off-Target Activity of Loperamide Analogs

| Compound ID | hERG Channel Inhibition (IC50, µM) | P-glycoprotein Substrate Efflux Ratio |

| Loperamide | 0.04 | 9.8 |

| Analog A | 0.15 | 8.5 |

| Analog B | 5.2 | 2.1 |

| Analog C | 0.09 | 12.3 |

| Analog D | > 10 | 1.5 |

Experimental Protocols

µ-Opioid Receptor (MOR) Binding Assay

Principle: This is a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.[9][10]

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

Scintillation fluid.

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of [³H]-DAMGO (final concentration ~1 nM). For non-specific binding wells, add a high concentration of an unlabeled MOR agonist like naloxone.

-

Initiate the binding reaction by adding 25 µL of cell membrane preparation (5-10 µg of protein per well).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

LANCE Ultra cAMP Functional Assay (Gs/Gi-coupled GPCRs)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the inhibition of forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor (a Gi-coupled receptor).[4][9][11]

Materials:

-

CHO or HEK293 cells stably expressing the human µ-opioid receptor.

-

LANCE Ultra cAMP Assay Kit (PerkinElmer).

-

Forskolin.

-

IBMX (a phosphodiesterase inhibitor).

-

Cell culture medium.

-

384-well white microplates.

-

TR-FRET enabled plate reader.

Protocol:

-

Harvest cells and resuspend in stimulation buffer containing IBMX.

-

Dispense 5 µL of cell suspension into a 384-well plate.

-

Add 5 µL of test compound at various concentrations and incubate for 30 minutes at room temperature.

-

Add 5 µL of forskolin (to stimulate adenylyl cyclase) and incubate for 30 minutes at room temperature.

-

Add 5 µL of Eu-cAMP tracer solution.

-

Add 5 µL of ULight-anti-cAMP antibody solution.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET plate reader at 665 nm and 615 nm.

-

Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals and plot against the log of the compound concentration to determine the EC50 value.

FLIPR Calcium Flux Assay (Gq-coupled GPCRs or promiscuous G-proteins)

Principle: This cell-based assay measures the transient increase in intracellular calcium concentration following the activation of the µ-opioid receptor. This is often achieved by co-expressing a promiscuous G-protein that couples the Gi-receptor to the Gq pathway, leading to calcium release from intracellular stores.[3][12][13]

Materials:

-

HEK293 cells co-expressing the human µ-opioid receptor and a promiscuous G-protein (e.g., Gαqi5).

-

FLIPR Calcium 6 Assay Kit (Molecular Devices).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

384-well black-walled, clear-bottom microplates.

-

FLIPR Tetra or similar fluorescence imaging plate reader.

Protocol:

-

Plate cells in 384-well plates and incubate overnight.

-

Prepare the dye loading solution according to the kit instructions.

-

Remove the culture medium from the cell plate and add the dye loading solution.

-

Incubate the plate for 2 hours at 37°C.

-

Prepare a plate with test compounds at various concentrations.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC50 value from the dose-response curve of the peak fluorescence signal.

hERG Potassium Channel Patch Clamp Assay

Principle: This electrophysiological assay directly measures the inhibitory effect of test compounds on the hERG potassium channel current in a whole-cell patch-clamp configuration.[14][15]

Materials:

-

HEK293 cells stably expressing the human hERG channel.

-

Automated patch-clamp system (e.g., QPatch or IonWorks).

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Intracellular solution (in mM): 120 KCl, 10 EGTA, 5 HEPES, 5 MgATP, pH 7.2.

Protocol:

-

Cells are harvested and placed in the automated patch-clamp system.

-

The system establishes a whole-cell patch-clamp configuration.

-

A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

-

After establishing a stable baseline current, the test compound is applied at various concentrations.

-

The inhibition of the hERG tail current is measured.

-

Data Analysis: The percentage of current inhibition is plotted against the compound concentration to determine the IC50 value.

P-glycoprotein (P-gp) Substrate Assay

Principle: This assay determines if a compound is a substrate of the P-gp efflux transporter by measuring its bidirectional transport across a polarized monolayer of cells overexpressing P-gp.[6][16]

Materials:

-

MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).

-

Transwell inserts (e.g., 24-well).

-

Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

-

A known P-gp inhibitor (e.g., verapamil).

-

LC-MS/MS for compound quantification.

Protocol:

-

Seed MDCK-MDR1 cells on Transwell inserts and allow them to form a confluent monolayer (typically 3-5 days).

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

For the apical-to-basolateral (A-to-B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

-